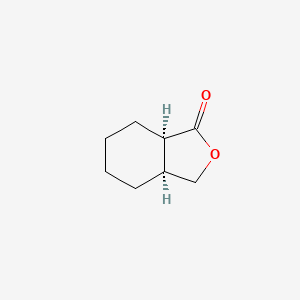
1,3-Dihydroisobenzofuran-4-ol
Overview
Description
1,3-Dihydroisobenzofuran-4-ol is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Functionalized Phthalans : The synthesis of 1,3-dihydroisobenzofurans is crucial in creating biologically active compounds. A method involving controlled palladium-catalyzed intermolecular coupling and subsequent reactions was developed to synthesize these compounds with functionalities on the aromatic rings (Krishna, Niharika, & Satyanarayana, 2015).
Redox Deracemization in Pharmaceutical Synthesis : Chiral α-substituted 1,3-dihydroisobenzofurans, important in many bioactive natural products and pharmaceuticals, have been synthesized using redox deracemization. This approach effectively produces these compounds with high efficiency and excellent enantiomeric excess (Chen et al., 2021).
Prins Bicyclization for Novel Derivatives : A Prins bicyclization method was used to synthesize 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives, highlighting its utility in creating novel chemical structures (Reddy et al., 2013).
Catalysis in Organic Synthesis : Various catalytic methods, like BF3·OEt2-catalyzed intramolecular Prins cyclization, have been developed to synthesize diverse derivatives of 1,3-dihydroisobenzofurans, useful in organic synthesis (Sundar et al., 2014).
Synthesis of Biologically Relevant Compounds : Rapid synthesis methods have been developed for functionalized dibenzofurans, starting from 1,3-dihydroisobenzofuran derivatives, to create bioactive substances and materials (Wern et al., 2018).
Photophysical Studies and Fluorescence : 1,3-Dihydroisobenzofuran derivatives have been studied for their photophysical properties, demonstrating potential applications in fluorescence and material science (Mandali et al., 2017).
Cytotoxic Activity in Medical Research : Isobenzofuran derivatives have been isolated from marine Streptomyces and studied for their cytotoxic activity, showing potential in medical research (Zhang et al., 2015).
properties
IUPAC Name |
1,3-dihydro-2-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMNFUGXKKYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















